Mupirocin, also known as pseudomonic acid A, is a naturally occurring antibiotic produced by the fermentation of the bacterium Pseudomonas fluorescens. The compound is characterized by its unique chemical structure and mode of action, which distinguishes it from other antibiotic agents. Mupirocin calcium hydrate is the dihydrate form of mupirocin calcium, with a chemical formula of and a molecular weight of approximately 1075.35 g/mol . It is primarily utilized in topical formulations for treating skin infections, particularly those caused by gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
Mupirocin's mechanism of action involves the inhibition of bacterial protein synthesis. It specifically targets bacterial isoleucyl-tRNA synthetase, disrupting the translation process necessary for protein formation. This unique mode of action prevents cross-resistance with other antibiotic classes, enhancing its therapeutic effectiveness . The
Mupirocin exhibits broad-spectrum antibacterial activity against various gram-positive bacteria and some gram-negative bacteria in vitro. It is particularly effective against strains resistant to other antibiotics, making it a valuable option in treating skin infections. Clinical applications include the treatment of impetigo and secondary skin infections. Additionally, mupirocin has shown efficacy in eradicating nasal carriage of Staphylococcus aureus when administered intranasally .
The synthesis of mupirocin typically involves fermentation processes using Pseudomonas fluorescens. The bacterium produces mupirocin through metabolic pathways that convert simple substrates into this complex antibiotic. The extraction and purification processes following fermentation are crucial for obtaining mupirocin in a usable form. Various methods have been explored to enhance yield and purity, including optimizing fermentation conditions such as temperature, pH, and nutrient availability .
Mupirocin is primarily used in dermatological formulations for treating localized skin infections. Its applications include:
Mupirocin has been studied for its interactions with various drugs and biological systems. While it generally has a low potential for systemic absorption due to its topical application, there are considerations regarding interactions with other topical agents or medications that may affect skin integrity. Studies indicate that prolonged use can lead to secondary infections due to fungal overgrowth or resistance development in bacteria .
Mupirocin's unique structure and mechanism set it apart from other antibiotics. Here are some similar compounds for comparison:
| Compound Name | Mechanism of Action | Spectrum of Activity | Unique Features |
|---|---|---|---|
| Fusidic Acid | Inhibits bacterial protein synthesis | Primarily gram-positive bacteria | Used topically; effective against resistant strains |
| Retapamulin | Inhibits protein synthesis | Gram-positive bacteria | Topical application; less systemic absorption |
| Bacitracin | Inhibits cell wall synthesis | Primarily gram-positive bacteria | Often used in combination with other antibiotics |
Mupirocin stands out due to its specific targeting of isoleucyl-tRNA synthetase, which provides a distinct therapeutic advantage over these alternatives by minimizing cross-resistance issues .
The biosynthesis of mupirocin in Pseudomonas fluorescens NCIMB 10586 involves a hybrid polyketide synthase (PKS)-fatty acid synthase (FAS) system. This pathway integrates type I and type II enzymatic architectures to assemble the pseudomonic acid scaffold, which is subsequently modified into bioactive derivatives.
The mupirocin backbone is synthesized by a trans-acyltransferase (trans-AT) PKS, a divergent system from classical cis-AT PKSs. In trans-AT systems, discrete acyltransferase (AT) domains iteratively deliver malonyl-CoA extender units to multiple modules, while methyltransferases (MTs) embedded within the PKS introduce branch points. The mupirocin gene cluster (mmpA–F, mupA–X, macpA–E) encodes six multifunctional PKS proteins (MmpA–F) that collaborate to construct the core polyketide.
Key features of the trans-AT PKS include:
Following backbone assembly, a suite of tailoring enzymes refines the polyketide into bioactive mupirocin:
Mupirocin calcium hydrate exerts its antibacterial effects through the selective inhibition of bacterial isoleucyl-transfer ribonucleic acid synthetase, a critical enzyme in protein synthesis [1] [2]. The compound specifically and reversibly binds to bacterial isoleucyl-transfer ribonucleic acid synthetase, which promotes the conversion of isoleucine and transfer ribonucleic acid to isoleucyl-transfer ribonucleic acid [1]. This inhibition subsequently leads to the cessation of bacterial protein and ribonucleic acid synthesis, ultimately disrupting essential cellular processes [2] [3].
The enzyme isoleucyl-transfer ribonucleic acid synthetase belongs to the class I aminoacyl-transfer ribonucleic acid synthetases and catalyzes the formation of aminoacyl-transfer ribonucleic acid through a two-step mechanism within the same active site [4]. The enzyme first activates the amino acid isoleucine with adenosine triphosphate to form an aminoacyl-adenylate intermediate, then couples the activated isoleucine with its cognate transfer ribonucleic acid for protein synthesis [4] [5].
Crystal structure analysis reveals that mupirocin occupies the binding site of the isoleucyl-adenylate reaction intermediate within the active site of isoleucyl-transfer ribonucleic acid synthetase [4] [5]. The compound functions as a slow, tight-binding inhibitor that forms an initial enzyme-inhibitor complex, which subsequently converts into a stable complex with significantly higher binding affinity [4]. This binding mechanism positions mupirocin to directly compete with the natural substrate for the catalytic site.
The structural analysis demonstrates that mupirocin and the isoleucyl-adenylate analog, despite having significantly different chemical structures, are recognized by many of the same amino acid residues of the isoleucyl-transfer ribonucleic acid synthetase [5]. This recognition pattern suggests that the antibiotic inhibits enzymatic activity by blocking the binding site of the high-energy intermediate, isoleucyl-adenosine monophosphate [5].
Detailed kinetic studies have established the competitive binding parameters for mupirocin at the catalytic sites. The apparent inhibitory constant values demonstrate the exceptional binding affinity of mupirocin to the target enzyme [4] [6]. Biochemical analysis using adenosine triphosphate-pyrophosphate exchange assays has determined apparent inhibitory constant values of 12 ± 2 nanomolar for mupirocin against methicillin-resistant Staphylococcus aureus isoleucyl-transfer ribonucleic acid synthetase [4].
| Compound | Apparent Inhibitory Constant | Dissociation Constant | Binding Mechanism |
|---|---|---|---|
| Mupirocin | 12 ± 2 nanomolar | 18 ± 7 picomolar | Slow tight-binding |
| Isoleucyl-adenosine monophosphate analog | Variable | Not applicable | Competitive |
| Mupirocin (tight-binding conditions) | 240 ± 20 picomolar | Not applicable | Bisubstrate inhibition |
The binding affinity calculations reveal that mupirocin exhibits an estimated dissociation constant of 18 ± 7 picomolar, indicating exceptionally tight binding to the target enzyme [4]. This high-affinity interaction is driven by both enthalpic and entropic contributions, with the binding being primarily enthalpically favorable [4].
The antibacterial activity of mupirocin calcium hydrate exhibits distinct concentration-dependent effects, transitioning from bacteriostatic to bactericidal activity based on the concentration achieved at the target site [1] [7] [8]. At lower concentrations, mupirocin demonstrates bacteriostatic effects, inhibiting bacterial growth without causing cell death [1]. However, with prolonged exposure and higher concentrations, the compound exhibits bactericidal properties, eliminating 90-99% of susceptible bacteria over a 24-hour period [1].
Minimum inhibitory concentration and minimum bactericidal concentration studies have established the concentration ranges required for different levels of antibacterial activity [9] [7] [8]. Clinical isolates of Staphylococcus aureus demonstrate minimum inhibitory concentrations ranging from 0.13 to 0.5 micromolar, while minimum bactericidal concentrations range from 16 to 64 micromolar [9] [7]. This represents an 8- to 32-fold difference between bacteriostatic and bactericidal concentrations [7] [8].
| Bacterial Strain | Minimum Inhibitory Concentration | Minimum Bactericidal Concentration | Ratio |
|---|---|---|---|
| Staphylococcus aureus (clinical isolates) | 0.13-0.5 micromolar | 16-64 micromolar | 8-32 fold |
| Staphylococcus aureus NCTC 6571 | 0.4 micromolar | 2.0 micromolar | 5 fold |
| Staphylococcus aureus NCTC 10442 | 0.4 micromolar | 2.0 micromolar | 5 fold |
| Bacillus subtilis SB23 | 33.5 nanomolar (inhibitory constant) | Not applicable | Not applicable |
| Staphylococcus aureus 730a | 7 nanomolar (dissociation constant) | Not applicable | Not applicable |
The elevated ratio of minimum inhibitory to minimum bactericidal concentrations observed with staphylococci indicates that significant bacterial survival can occur even at concentrations up to 1,000 times the minimum inhibitory concentration [9]. This phenomenon may explain the re-colonization with staphylococci observed in some clinical studies [9]. Staphylococci that survive exposure to mupirocin may demonstrate reduced sensitivity to subsequent bactericidal action of the antibiotic [9].
Time-kill studies reveal that mupirocin produces a characteristic biphasic response against staphylococci [7] [8]. The antibiotic initially causes growth inhibition during the first few hours of exposure, followed by a period of bactericidal activity that results in substantial reduction of viable bacterial counts [7] [8]. This pattern is consistent across all susceptible strains tested and reflects the concentration-dependent mechanism of action [7] [8].
Bacterial isoleucyl-transfer ribonucleic acid synthetases exhibit significant evolutionary divergence, grouping into two distinct clades with different structural and functional characteristics [10] [11]. The first clade, designated isoleucyl-transfer ribonucleic acid synthetase 1, comprises most bacterial enzymes as well as all eukaryotic mitochondrial isoleucyl-transfer ribonucleic acid synthetases [10] [11]. The second clade, isoleucyl-transfer ribonucleic acid synthetase 2, shows significantly lower susceptibility to competitive inhibition by mupirocin and is found in some bacteria and in the eukaryotic cytoplasm [10] [11].
These two clades differ fundamentally in the structure of their anticodon binding domains, unique sequence elements within their catalytic sites, and their susceptibility to mupirocin inhibition [10] [11]. The evolutionary divergence between these isoforms appears to have originated from an early gene duplication event in bacterial evolution, leading to the maintenance of both variants in certain bacterial species [10] [12].
The differential susceptibility between isoleucyl-transfer ribonucleic acid synthetase 1 and isoleucyl-transfer ribonucleic acid synthetase 2 variants represents a fundamental mechanism of mupirocin resistance in bacterial populations [10] [11]. Isoleucyl-transfer ribonucleic acid synthetase 1 variants demonstrate high sensitivity to mupirocin, with inhibitory constants typically in the nanomolar range [10] [11]. In contrast, isoleucyl-transfer ribonucleic acid synthetase 2 variants exhibit resistance with inhibitory constants that can be 10,000-fold higher than their isoleucyl-transfer ribonucleic acid synthetase 1 counterparts [10] [11].
Kinetic analysis of Bacillus megaterium isoleucyl-transfer ribonucleic acid synthetases reveals that the isoleucyl-transfer ribonucleic acid synthetase 1 variant exhibits a two-fold faster aminoacylation turnover rate compared to isoleucyl-transfer ribonucleic acid synthetase 2 [10] [11]. This difference in catalytic efficiency suggests that the isoleucyl-transfer ribonucleic acid synthetase 2 variant may have traded aminoacylation speed for antibiotic resistance [10] [11].
| Isoleucyl-transfer ribonucleic acid synthetase Variant | Mupirocin Inhibitory Constant/Minimum Inhibitory Concentration | Resistance Level | Mechanism |
|---|---|---|---|
| Isoleucyl-transfer ribonucleic acid synthetase 1 (wild-type) | 12-24 nanomolar | Sensitive | Native susceptible enzyme |
| Isoleucyl-transfer ribonucleic acid synthetase 1 V588F | 71.1 nanomolar | Low-level | Point mutation |
| Isoleucyl-transfer ribonucleic acid synthetase 1 V588F/V631F | 100 micromolar (minimum inhibitory concentration) | Low-level | Double mutation |
| Isoleucyl-transfer ribonucleic acid synthetase 1 F587V/V631F | 100 micromolar (minimum inhibitory concentration) | Low-level | Double mutation |
| Isoleucyl-transfer ribonucleic acid synthetase 2 (Bacillus megaterium) | 10,000-fold increase | High-level | Alternative enzyme |
| Isoleucyl-transfer ribonucleic acid synthetase 2 (Priestia megaterium) | Micromolar range | High-level | Alternative enzyme |
| MupA (isoleucyl-transfer ribonucleic acid synthetase 2) | >8000 micromolar (minimum inhibitory concentration) | High-level | Plasmid-encoded resistance |
| MupB (isoleucyl-transfer ribonucleic acid synthetase 2) | ≥1024 micromolar (minimum inhibitory concentration) | High-level | Plasmid-encoded resistance |
The structural basis for differential susceptibility lies in the loss of critical interactions that govern mupirocin binding to isoleucyl-transfer ribonucleic acid synthetase 1 [13] [14]. In particular, the carboxylate oxygen of the nonanoic acid portion of mupirocin establishes hydrogen bonding with the backbone of lysine 597 from the KMSKS loop only in isoleucyl-transfer ribonucleic acid synthetase 1 [13] [14]. This hydrogen bonding interaction contributes significantly to binding affinity, with estimates suggesting a 1000-fold contribution to the binding constant [13] [14].
Clinical isolates harboring plasmid-encoded isoleucyl-transfer ribonucleic acid synthetase 2 variants, such as MupA and MupB, demonstrate extremely high levels of mupirocin resistance [15] [16]. These variants share limited sequence identity with the native isoleucyl-transfer ribonucleic acid synthetase 1 but retain the conserved motifs characteristic of class I transfer ribonucleic acid synthetases [15] [16]. The MupB variant, in particular, shares only 25.4% identity with the native enzyme while maintaining functional aminoacylation activity [16].
The most remarkable aspect of mupirocin resistance evolution involves the development of hyper-resistance phenotypes in certain isoleucyl-transfer ribonucleic acid synthetase 2 variants [17] [13] [14]. These hyper-resistant variants exhibit inhibitory constants in the millimolar range, representing up to 1000-fold increases in resistance compared to standard isoleucyl-transfer ribonucleic acid synthetase 2 variants [17] [13] [14].
The molecular basis for hyper-resistance stems from alterations in the HIGH motif, a signature sequence of class I aminoacyl-transfer ribonucleic acid synthetases [17] [18] [13] [14]. The canonical HIGH motif consists of the tetrapeptide histidine-isoleucine-glycine-histidine, which is highly conserved across class I aminoacyl-transfer ribonucleic acid synthetases and forms part of the adenylate binding site [18] [13] [14]. In hyper-resistant variants, this motif undergoes specific alterations that dramatically reduce mupirocin binding affinity while maintaining enzymatic function [17] [13] [14].
The most significant hyper-resistance phenotype arises from the exchange of the first and third positions of the HIGH motif, creating variants such as GXHH instead of the canonical HXGH sequence [13] [14]. Structural analysis reveals that this alteration places a bulky histidine residue at the third position, creating severe steric clashes with bound mupirocin [13] [14]. The resulting spatial conflict prevents effective mupirocin binding and leads to the observed hyper-resistance phenotype [13] [14].
| Motif Sequence | Isoleucyl-transfer ribonucleic acid synthetase Type | Resistance Level | Inhibitory Constant Range |
|---|---|---|---|
| HXGH (canonical) | Isoleucyl-transfer ribonucleic acid synthetase 1 | Sensitive | Nanomolar |
| HVGH (canonical) | Isoleucyl-transfer ribonucleic acid synthetase 2 (wild-type) | Resistant | Micromolar |
| HXGH → AXHH | Isoleucyl-transfer ribonucleic acid synthetase 2 (mutant) | Hyper-resistant | Millimolar |
| HVGH → GVHH | Isoleucyl-transfer ribonucleic acid synthetase 2 (mutant) | Hyper-resistant (430-fold) | Millimolar |
| HXGH → GXHH | Isoleucyl-transfer ribonucleic acid synthetase 2 (mutant) | Hyper-resistant (1000-fold) | Millimolar |
The structural analysis demonstrates that the altered HIGH motif can be accommodated in isoleucyl-transfer ribonucleic acid synthetase 2 but not in isoleucyl-transfer ribonucleic acid synthetase 1 [13] [14]. This difference provides insight into the evolutionary mechanism that allows coevolution of the key catalytic motif with associated antibiotic resistance [13] [14]. The conformational flexibility of the isoleucyl-transfer ribonucleic acid synthetase 2 active site permits the structural rearrangements necessary to accommodate the non-canonical motif while maintaining enzymatic activity [13] [14].
Molecular modeling studies reveal that the hyper-resistance mechanism involves a back-shift of the HIGH motif when mupirocin binds to isoleucyl-transfer ribonucleic acid synthetase 2 [13]. This conformational change positions the third amino acid of the altered motif in close proximity to the adenine base of the bound substrate [13]. The resulting steric clash with both the nonanoic acid portion and the pyrrole ring of mupirocin prevents effective binding and leads to the dramatically reduced affinity observed in hyper-resistant variants [13].
High-level mupirocin resistance represents a significant clinical challenge in the management of methicillin-resistant Staphylococcus aureus infections. This resistance phenotype is characterized by minimum inhibitory concentration values of 512 micrograms per milliliter or greater, rendering mupirocin therapeutically ineffective [1] [2]. The genetic foundation of high-level resistance lies in the acquisition of the mupA gene, which encodes an alternative isoleucyl-transfer ribonucleic acid synthetase enzyme that lacks affinity for mupirocin [3] [2].
The mupA gene is typically harbored on large conjugative plasmids ranging from 37 to 64 kilobases in size [4] [5]. These plasmids demonstrate remarkable diversity in their restriction patterns and genetic organization, with insertion sequence IS257 elements frequently flanking the mupA gene in various orientations and copy numbers [4]. The presence of IS257 elements contributes to the genetic instability and recombination potential of these resistance plasmids, facilitating their evolution and dissemination among staphylococcal populations.
The horizontal transfer of mupA-containing plasmids occurs through conjugative mechanisms with transfer frequencies ranging from 10^-9 to 10^-6 per donor cell [4] [5]. Experimental conjugation studies have demonstrated successful transfer of high-level mupirocin resistance from clinical methicillin-resistant Staphylococcus aureus strains to laboratory recipient strains. Transfer frequencies exhibit considerable variation depending on the donor strain characteristics, with values ranging from 6.5 ± 2.2 × 10^-8 to 4.7 ± 2.3 × 10^-6 per donor [4].
The conjugative transfer process results in transconjugant strains exhibiting minimum inhibitory concentration values between 256 and 2048 micrograms per milliliter, confirming the acquisition of functional high-level resistance [4]. Southern hybridization analyses have confirmed that the mupA gene is located on conjugative replicons that also carry transfer functions, as evidenced by their hybridization with conjugal transfer region probes [5].
Interspecies transfer of mupA-containing plasmids has been documented between Staphylococcus epidermidis and Staphylococcus aureus, with transfer frequencies of approximately 10^-9 per donor cell [5]. This phenomenon has clinical relevance, as it suggests that coagulase-negative staphylococci may serve as reservoirs for high-level mupirocin resistance determinants that can subsequently be transferred to more virulent Staphylococcus aureus strains.
High-level mupirocin resistance plasmids frequently carry additional antimicrobial resistance genes, creating a co-selection mechanism that enhances the persistence of mupirocin resistance even in the absence of direct mupirocin selective pressure [4] [6]. Experimental evidence demonstrates that mupirocin-resistant isolates often exhibit co-resistance to multiple antimicrobial classes, including aminoglycosides, macrolides, lincosamides, and fluoroquinolones [4] [7].
The co-carriage of resistance determinants on the same plasmid has been confirmed through plasmid curing experiments, where loss of the mupA-containing plasmid results in simultaneous loss of resistance to multiple antibiotics [4]. This phenomenon suggests that the large conjugative plasmids harboring mupA function as multidrug resistance platforms, accumulating various resistance genes through recombination events.
Clinical surveillance data reveals that mupirocin-resistant methicillin-resistant Staphylococcus aureus isolates demonstrate significantly higher rates of resistance to fusidic acid, rifampin, erythromycin, and clindamycin compared to mupirocin-susceptible strains [8]. The association between mupirocin resistance and fusidic acid resistance is particularly notable, with resistance rates of 14.03% versus 7.14% in mupirocin-resistant and mupirocin-susceptible isolates, respectively [8].
Experimental studies using porcine skin colonization models have provided direct evidence for co-selection mechanisms, demonstrating that clinically relevant concentrations of topical mupirocin can select for the presence of unrelated antimicrobial resistance determinants, including mecA, blaZ, and qacA genes [6]. This co-selection phenomenon occurs when these resistance genes are physically linked on the same genetic element as the mupA gene, allowing for their simultaneous maintenance under mupirocin selective pressure.
Low-level mupirocin resistance arises through point mutations in the chromosomal ileS gene encoding the housekeeping isoleucyl-transfer ribonucleic acid synthetase enzyme [9] [10]. This resistance phenotype is characterized by minimum inhibitory concentration values ranging from 8 to 256 micrograms per milliliter, representing a moderate level of resistance that may potentially be overcome through higher antibiotic dosages [1] [11].
The molecular basis of low-level resistance involves specific amino acid substitutions within the isoleucyl-transfer ribonucleic acid synthetase enzyme that reduce the binding affinity for mupirocin while maintaining sufficient catalytic activity for protein synthesis [9] [12]. These mutations primarily affect the Rossman fold domain, which contains the conserved HMGH and KMSKS motifs essential for aminoacyl-transfer ribonucleic acid synthetase function [12].
The V588F mutation represents the most prevalent chromosomal alteration associated with low-level mupirocin resistance, occurring in more than 80% of low-level resistant clinical isolates [9] [10] [12]. This mutation involves a guanine to thymine nucleotide change at position 1762 (G1762T) in the ileS gene, resulting in the substitution of valine with phenylalanine at amino acid position 588 [9] [12].
The V588F substitution occurs within the Rossman fold domain, specifically upstream of the KMSKS motif that is characteristic of class I aminoacyl-transfer ribonucleic acid synthetases [12]. Structural analysis indicates that valine 588 is located within a hydrophobic pocket that interacts directly with the fatty acid side chain of mupirocin [13]. The substitution of the smaller valine residue with the larger phenylalanine creates steric hindrance that disrupts the binding interaction between mupirocin and the enzyme active site.
Experimental mutagenesis studies have confirmed that the V588F mutation alone is sufficient to confer low-level mupirocin resistance, with minimum inhibitory concentration values typically ranging from 8 to 32 micrograms per milliliter [9]. The mutation demonstrates high penetrance, meaning that virtually all clinical isolates harboring this alteration exhibit the resistant phenotype.
The V588F mutation can be detected through allele-specific polymerase chain reaction methods, enabling rapid identification of low-level resistant strains [12]. Epidemiological surveys using these molecular detection methods have confirmed the widespread distribution of this mutation among mupirocin-resistant clinical isolates from diverse geographic regions [10] [14].
The fitness consequences of chromosomal ileS mutations vary significantly depending on the specific amino acid changes and their effects on enzyme catalytic efficiency [9] [15]. Single-step mutations such as V588F typically impose minimal fitness costs, which explains their successful establishment and persistence in clinical staphylococcal populations [9].
Experimental fitness assessments using competition assays demonstrate that strains harboring the V588F mutation exhibit relative fitness values approaching unity (1.0), indicating negligible growth disadvantages compared to wild-type strains [9] [15]. This finding is consistent with the high frequency of V588F mutations observed in clinical surveillance studies, as fitness-neutral resistance mutations are more likely to persist in bacterial populations.
Multi-step mutations involving combinations of resistance-conferring alterations impose more substantial fitness costs [9]. Strains harboring double mutations such as V588F/V631F or G593V/V631F demonstrate reduced competitive fitness, with relative fitness values ranging from 0.6 to 0.8 [9]. These fitness defects are manifested as prolonged doubling times, reduced maximum growth rates, and decreased survival under nutrient-limiting conditions.
The fitness costs associated with multi-step resistance mutations can be ameliorated through compensatory evolution mechanisms [16] [17]. Serial passage experiments in the absence of mupirocin selective pressure demonstrate that unfit resistant mutants can acquire additional mutations that restore fitness while maintaining resistance. These compensatory mutations may occur within the ileS gene itself (intragenic compensation) or in other genes that modulate isoleucyl-transfer ribonucleic acid synthetase expression or function [16].
Intragenic compensatory mutations have been identified at positions including A196V, E190K, and E195K, which can suppress the fitness costs of primary resistance mutations while paradoxically reducing the level of mupirocin resistance [9]. This phenomenon suggests that there are complex epistatic interactions between different amino acid positions within the isoleucyl-transfer ribonucleic acid synthetase enzyme.
Alternative compensatory mechanisms involve increased gene dosage of the defective ileS gene [16]. Approximately 44% of evolved lineages lacking intragenic compensatory mutations demonstrated increased ileS gene copy number, suggesting that elevated levels of the resistance-conferring enzyme can compensate for reduced catalytic efficiency. This mechanism represents a quantitative approach to overcoming the functional defects imposed by resistance mutations.
The stability of compensatory mutations varies depending on the specific genetic changes involved [9]. Some compensatory alterations result in reversion to mupirocin susceptibility despite retention of the original resistance mutations, indicating that the compensatory changes can suppress the resistant phenotype. Other compensatory mutations maintain both fitness restoration and resistance, potentially contributing to the long-term persistence of mupirocin resistance in clinical settings [16] [17].
| Table 1: Mupirocin Resistance Mechanisms and Clinical Breakpoints | |||
|---|---|---|---|
| Resistance Type | MIC Range (μg/ml) | Genetic Mechanism | Clinical Significance |
| Low-Level Resistance (LLR) | 8-256 | Chromosomal ileS mutations (V588F, V631F) | May overcome with higher dosages |
| High-Level Resistance (HLR) | ≥512 | Plasmid-mediated mupA gene | Complete therapeutic failure |
| Susceptible | ≤4 | Wild-type ileS gene | Effective treatment |
| Table 2: Common ileS Gene Mutations Associated with Low-Level Mupirocin Resistance | |||
|---|---|---|---|
| Mutation | Amino Acid Change | Protein Domain | Frequency in Clinical Isolates |
| V588F | Valine to Phenylalanine at position 588 | Rossman fold (upstream of KMSKS motif) | Most common (>80%) |
| V631F | Valine to Phenylalanine at position 631 | Rossman fold | Common (20-30%) |
| G593V | Glycine to Valine at position 593 | Rossman fold | Rare (<5%) |
| Q612H | Glutamine to Histidine at position 612 | Catalytic loop (KMSKS motif region) | Rare (<5%) |
| R816C | Arginine to Cysteine at position 816 | Unknown | Laboratory-derived only |
| H67Q | Histidine to Glutamine at position 67 | Unknown | Laboratory-derived only |
| F563L | Phenylalanine to Leucine at position 563 | Unknown | Laboratory-derived only |
| Table 3: Transfer Frequencies of mupA-Containing Plasmids in Conjugation Experiments | |||
|---|---|---|---|
| Donor Strain | Recipient Strain | Transfer Frequency | Transconjugant MIC (μg/ml) |
| MRSA HU10A | S. aureus RN8411 | 5.6 ± 3.7 × 10⁻⁷ | 2048 |
| MRSA HU10C | S. aureus RN8411 | 6.5 ± 2.2 × 10⁻⁸ | 512 |
| MRSA HU14A | S. aureus RN8411 | 4.7 ± 2.3 × 10⁻⁶ | 1024 |
| MRSA UFU5 | S. aureus RN8411 | 2.1 ± 1.8 × 10⁻⁷ | 256 |
| MRSA UFU5P | S. aureus RN8411 | 3.2 ± 2.1 × 10⁻⁷ | 512 |
| S. epidermidis clinical isolate | S. aureus RN2677 | ~10⁻⁹ | >512 |
| Table 4: Global Surveillance Data of Mupirocin Resistance in MRSA Isolates | ||||
|---|---|---|---|---|
| Study Location | Study Period | Total MRSA Isolates | Low-Level Resistance (%) | High-Level Resistance (%) |
| Tampa, Florida (USA) | 2017-2023 | 299 | 10.7 | 23.7 |
| Stockholm, Sweden | 2010-2022 | 44 | 6.8 | 93.2 (of resistant) |
| Korean hospitals | 2009-2010 | 175 | 5.1 | 1.7 |
| Indian hospitals | 2014-2021 | 176 | 9.7 | 11.9 |
| New York City (USA) | 2012-2014 | 506 patients | Not specified | Not specified |
| Veterans Affairs (USA) | 1990-1995 | 632 | 58.0 (of resistant) | 42.0 (of resistant) |
| Canadian hospitals | 2005-2006 | 1538 | 12.5 | 6.2 |